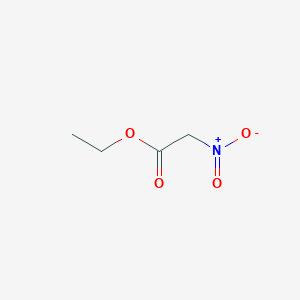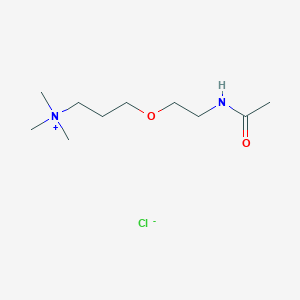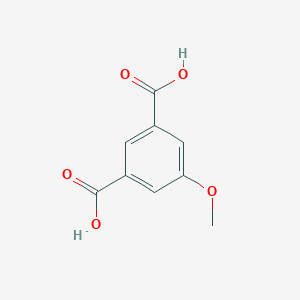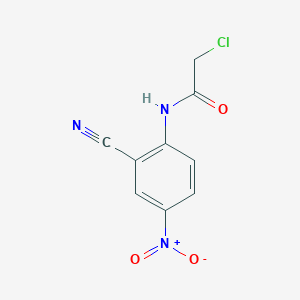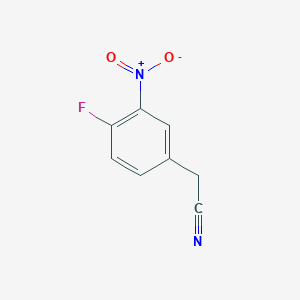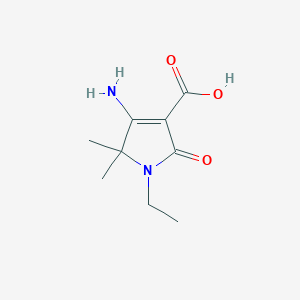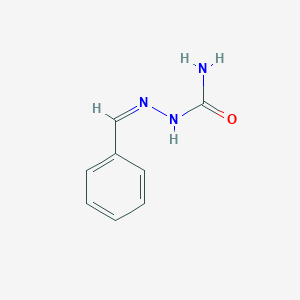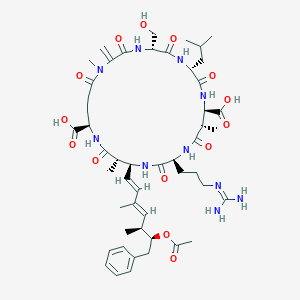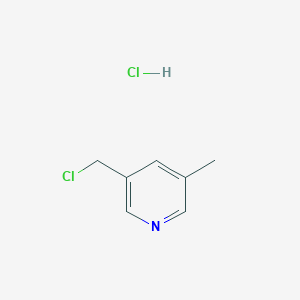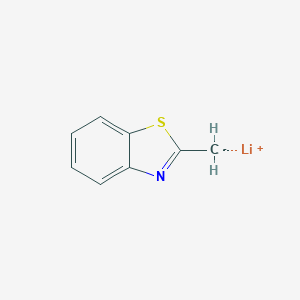![molecular formula C10H20O4 B140686 [(1S,2S)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol CAS No. 132294-14-5](/img/structure/B140686.png)
[(1S,2S)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S,2S)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol is a cyclobutyl alcohol compound that has gained significant attention in the field of scientific research. This compound has been studied extensively due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of [(1S,2S)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol is not fully understood. However, it is believed to work by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Effets Biochimiques Et Physiologiques
[(1S,2S)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol has been found to have significant anti-inflammatory and anti-cancer effects. It has also been found to have antioxidant properties and has been studied for its potential use in the treatment of various diseases such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using [(1S,2S)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol in lab experiments include its ability to form stable complexes with various drugs, its anti-inflammatory and anti-cancer properties, and its potential use as a drug delivery system. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Orientations Futures
There are several future directions for the research on [(1S,2S)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol. Some of these include:
1. Further studies on the mechanism of action of this compound to better understand its anti-inflammatory and anti-cancer properties.
2. Investigation of the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
3. Development of more efficient and cost-effective synthesis methods for this compound.
4. Further studies on the potential use of this compound as a drug delivery system.
Conclusion:
[(1S,2S)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol is a cyclobutyl alcohol compound that has gained significant attention in the field of scientific research. It has been studied extensively for its anti-inflammatory and anti-cancer properties and its potential use as a drug delivery system. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields of scientific research.
Méthodes De Synthèse
[(1S,2S)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of cyclobutanone with ethyl glyoxylate in the presence of a Lewis acid catalyst to form a cyclobutylidene intermediate. This intermediate is then reacted with formaldehyde and ethyl vinyl ether to form the desired product, [(1S,2S)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol.
Applications De Recherche Scientifique
[(1S,2S)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol has been studied extensively for its potential applications in various fields of scientific research. It has been found to have significant anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.
Propriétés
Numéro CAS |
132294-14-5 |
|---|---|
Nom du produit |
[(1S,2S)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol |
Formule moléculaire |
C10H20O4 |
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
[(1S,2S)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol |
InChI |
InChI=1S/C10H20O4/c1-3-13-10(14-4-2)5-8(6-11)9(10)7-12/h8-9,11-12H,3-7H2,1-2H3/t8-,9-/m1/s1 |
Clé InChI |
WQGJJEUYJRYIAN-RKDXNWHRSA-N |
SMILES isomérique |
CCOC1(C[C@@H]([C@H]1CO)CO)OCC |
SMILES |
CCOC1(CC(C1CO)CO)OCC |
SMILES canonique |
CCOC1(CC(C1CO)CO)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



